molecular formula C7H6F2O B1203962 2,3-Difluorobenzyl alcohol CAS No. 75853-18-8

2,3-Difluorobenzyl alcohol

Cat. No.: B1203962
CAS No.: 75853-18-8
M. Wt: 144.12 g/mol
InChI Key: JSFGDUIJQWWBGY-UHFFFAOYSA-N
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Description

2,3-Difluorobenzyl Alcohol is a member of the class of benzyl alcohols, characterized by the substitution of fluoro groups at positions 2 and 3 on the benzene ring. Its molecular formula is C7H6F2O, and it has a molecular weight of 144.12 g/mol

Scientific Research Applications

2,3-Difluorobenzyl Alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzyl Alcohol involves its interaction with specific molecular targets. For instance, it can act on alcohol dehydrogenase enzymes, influencing metabolic pathways . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Similar Compounds:

  • 2,4-Difluorobenzyl Alcohol
  • 3,4-Difluorobenzyl Alcohol
  • 2,3-Dichlorobenzyl Alcohol

Comparison: this compound is unique due to the specific positioning of the fluoro groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Safety and Hazards

2,3-Difluorobenzyl alcohol is considered hazardous . It causes skin irritation and serious eye irritation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician . In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .

Biochemical Analysis

Biochemical Properties

2,3-Difluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of other fluorinated compounds. It interacts with various enzymes and proteins, including alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones The interaction with alcohol dehydrogenase is crucial for its metabolic processing

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in metabolic pathways . The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alcohol dehydrogenase results in the oxidation of the alcohol group to an aldehyde . This interaction is crucial for its metabolic processing and subsequent effects on cellular function. Additionally, this compound may bind to other proteins and enzymes, influencing their activity and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to investigate metabolic pathways and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with alcohol dehydrogenase . This enzyme catalyzes the oxidation of the alcohol group to an aldehyde, which is then further processed by other metabolic enzymes. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for its activity and function, as it allows the compound to interact with specific enzymes and proteins within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzyl Alcohol can be synthesized through various methods. One common approach involves the reaction of 2,3-difluorotoluene with hydrogen bromide and hydrogen peroxide under reflux conditions . Another method includes the use of phosphorus tribromide (PBr3) and toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobenzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: 2,3-Difluorobenzaldehyde

    Reduction: 2,3-Difluorobenzylamine

    Substitution: 1-Bromomethyl-2,3-difluorobenzene

Properties

IUPAC Name

(2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFGDUIJQWWBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332244
Record name 2,3-Difluorobenzyl alcohol
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75853-18-8
Record name 2,3-Difluorobenzyl alcohol
Source CAS Common Chemistry
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Record name 2,3-Difluorobenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 2,3-difluoro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-Difluorobenzyl alcohol
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Record name 2,3-DIFLUOROBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,3-difluorobenzyl alcohol interact with horse liver alcohol dehydrogenase?

A1: Research using X-ray crystallography and ¹⁹F NMR spectroscopy reveals that this compound binds to horse liver alcohol dehydrogenase (ADH) in two distinct conformations. [, ] These conformations are related by a "ring flip" of the fluorinated benzene ring, coupled with a slight translation within the binding site. [] This suggests a degree of flexibility in the enzyme-substrate interaction.

Q2: How does the F93A mutation in horse liver alcohol dehydrogenase affect this compound binding?

A2: The F93A mutation, where phenylalanine at position 93 is replaced with alanine, significantly impacts the binding of this compound. While wild-type ADH shows two distinct binding conformations for this compound, the F93A mutant does not show a defined binding position for the structurally similar 2,3,4,5,6-pentafluorobenzyl alcohol. [] This suggests that the phenylalanine residue at position 93 plays a crucial role in stabilizing the substrate within the binding pocket.

Q3: What is the impact of the F93A mutation on the catalytic activity of horse liver alcohol dehydrogenase?

A3: The F93A mutation reduces the enzyme's catalytic efficiency for benzyl alcohol oxidation and benzaldehyde reduction. Specifically, it decreases the rate constants for hydride transfer by 7.4-fold for oxidation and 130-fold for reduction. [] This highlights the importance of phenylalanine 93 in facilitating the hydride transfer step during catalysis, potentially by helping to orient the substrate optimally for this process.

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